molecular formula C11H11BrClNO2 B1272888 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene CAS No. 701254-38-8

1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene

Cat. No. B1272888
M. Wt: 304.57 g/mol
InChI Key: MNVNAICUYQZULP-UHFFFAOYSA-N
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Description

The compound 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene is a multifaceted molecule that has not been directly studied in the provided papers. However, related compounds have been synthesized and characterized, providing insights into the potential properties and reactivity of the target molecule. For instance, bromoethylsulfonium salts have been used to synthesize morpholine derivatives, indicating that bromine and morpholine functionalities can be compatible in similar chemical environments .

Synthesis Analysis

The synthesis of related brominated benzene compounds often involves nucleophilic substitution reactions or annulation processes. For example, bromoethylsulfonium salt reacts with amino alcohols to form morpholine derivatives . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, involves standard organic synthesis techniques such as NMR and IR spectroscopy for characterization . These methods could potentially be adapted for the synthesis of 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene have been recorded, and computational methods such as HF and DFT have been used to predict vibrational frequencies and optimized structures . Similarly, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, has been determined by X-ray crystallography, revealing the conformation of the morpholine ring and the butadiene group .

Chemical Reactions Analysis

The reactivity of brominated benzene compounds can be inferred from studies on similar molecules. For example, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene involves a Wittig-Horner reaction, which is a common method for forming carbon-carbon double bonds . The presence of bromine in the molecule suggests that it could undergo further substitution reactions or act as a leaving group in nucleophilic displacement reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can vary widely depending on the substituents attached to the benzene ring. For instance, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene have been studied, showing significant differences in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission characteristics . Additionally, the impact of di-substituted halogens on the benzene molecule has been discussed in terms of vibrational spectroscopy .

Scientific Research Applications

Application 1: Synthesis of Polysubstituted Benzenes

  • Scientific Field: Organic Chemistry
  • Summary of the Application: This compound can be used in the synthesis of polysubstituted benzenes . Polysubstituted benzenes are aromatic compounds with more than one substituent on the benzene ring, which have a wide range of applications in the production of dyes, pharmaceuticals, and polymers .
  • Methods of Application: The synthesis involves a series of reactions including bromination, alkylation, and nitration . The order of these reactions is critical to the success of the synthesis .
  • Results or Outcomes: The result is a complex molecule with multiple substituents on the benzene ring . The exact outcomes depend on the specific reactions and conditions used .

Application 2: Pharmaceutical Intermediate

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: “1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene” is used as an intermediate in the synthesis of various pharmaceutical compounds .
  • Methods of Application: The specific methods of application would depend on the particular pharmaceutical compound being synthesized .
  • Results or Outcomes: The outcomes of using this compound as an intermediate would be the successful synthesis of the desired pharmaceutical compound .

In general, compounds like “1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene” are valuable in research because they can act as building blocks in the synthesis of more complex molecules . This makes them useful in a wide range of fields, including organic chemistry, medicinal chemistry, materials science, and more .

Safety And Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVNAICUYQZULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387971
Record name 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene

CAS RN

701254-38-8
Record name 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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